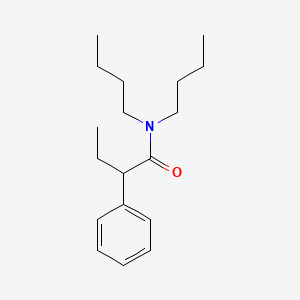
N,N-dibutyl-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2-phenylbutanamide is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to the butanamide backbone, with two butyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylbutanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide.
Another method involves the use of N,N-dibutylcarbamoyllithium, which is generated via lithium-tellurium exchange. This intermediate can then react with 3-phenylpropanal to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutyl-2-phenylbutanamide undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and dibutylamine.
Reduction: N,N-dibutyl-2-phenylbutanamine.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N-dibutyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antitussive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-2-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-phenylbutanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-dimethyl-2-phenylbutanamide: Contains methyl groups instead of butyl groups.
N,N-dipropyl-2-phenylbutanamide: Features propyl groups instead of butyl groups.
Uniqueness
N,N-dibutyl-2-phenylbutanamide is unique due to its specific combination of butyl groups and phenylbutanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
91424-84-9 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-4-7-14-19(15-8-5-2)18(20)17(6-3)16-12-10-9-11-13-16/h9-13,17H,4-8,14-15H2,1-3H3 |
Clave InChI |
VFYVLZQZEBYMHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


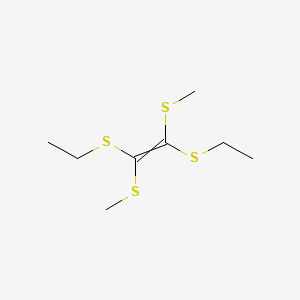
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
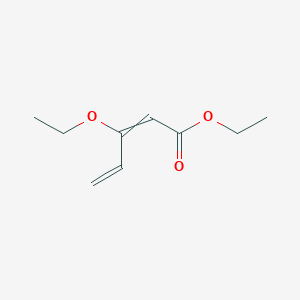
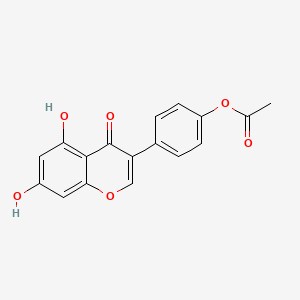
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
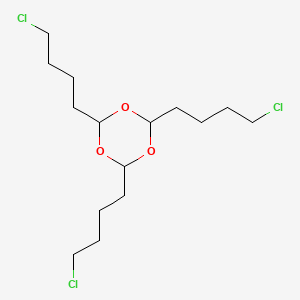
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
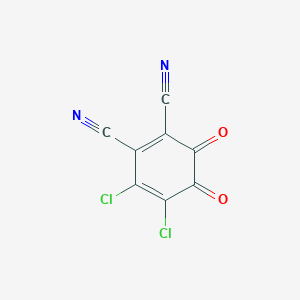
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
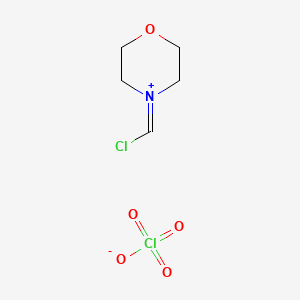
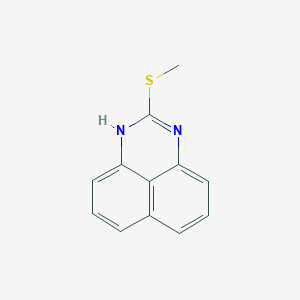
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
